N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibition . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high yield, short reaction time, and selectivity . The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Coupling of the triazole derivative with piperidine-1-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the click chemistry process to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole or piperidine rings .
Scientific Research Applications
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Known for its anticancer and antimicrobial activities.
5-amino-2H-1,2,3-triazol-4-yl derivatives: Explored for their energetic properties and potential use in materials science.
N-phenethylbenzenesulfonamide derivatives: Evaluated for their cytotoxic activity against cancer cell lines.
Uniqueness
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide stands out due to its specific combination of the triazole ring and piperidine moiety, which may confer unique biological activities and chemical properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAUPZPEJYYFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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